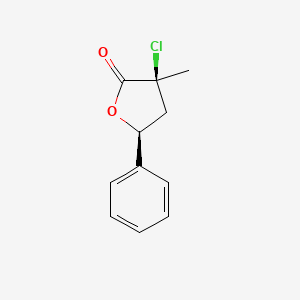

cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one

Description

Molecular Architecture and Stereochemical Configuration

The compound features a dihydrofuran-2(3H)-one core substituted at positions 3 and 5 with chlorine and methyl/phenyl groups respectively. Crystallographic data from related chlorinated furanones reveals a puckered ring system with typical bond lengths of 1.45 Å for the lactone carbonyl and 1.33 Å for the adjacent C-Cl bond. The (3R,5R) absolute configuration creates a cis-diaxial arrangement of substituents, enforced by the fused ring system's chair-like conformation.

Critical molecular parameters include:

The phenyl group at C5 adopts an equatorial orientation relative to the furanone ring, minimizing steric interactions with the axial chlorine at C3. This stereoelectronic arrangement enhances stability through hyperconjugative interactions between the chlorine lone pairs and the lactone carbonyl π-system.

Properties

CAS No. |

72406-94-1 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

(3S,5S)-3-chloro-3-methyl-5-phenyloxolan-2-one |

InChI |

InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,11-/m0/s1 |

InChI Key |

IVPWPXOKZYCQNZ-ONGXEEELSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](OC1=O)C2=CC=CC=C2)Cl |

Canonical SMILES |

CC1(CC(OC1=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid, methyl vinyl ketone, and a chlorinating agent.

Cyclization: The key step involves the cyclization of the starting materials to form the furan ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at position 3 is susceptible to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1), depending on reaction conditions:

| Reagent/Conditions | Product | Mechanism | Notes |

|---|---|---|---|

| H<sub>2</sub>O (aqueous base) | 3-Hydroxy derivative | S<sub>N</sub>2 | Retention of cis stereochemistry. |

| NH<sub>3</sub>/Amines | 3-Amino derivatives | S<sub>N</sub>2 | May yield secondary/tertiary amines. |

| Thiols (RSH) | 3-Thioether derivatives | S<sub>N</sub>2 | Requires polar aprotic solvents. |

Example : Hydrolysis under basic conditions (e.g., NaOH/EtOH) replaces chlorine with a hydroxyl group, forming 3-hydroxydihydro-3-methyl-5-phenylfuran-2(3H)-one. The reaction proceeds via an S<sub>N</sub>2 pathway due to the steric hindrance from the adjacent methyl group .

Ring-Opening Reactions

The lactone ring can undergo acid- or base-catalyzed ring-opening:

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O), the carbonyl oxygen is protonated, increasing ring strain and facilitating nucleophilic attack by water. The product is a γ-chlorocarboxylic acid:

Base-Catalyzed Ring-Opening

Strong bases (e.g., LiAlH<sub>4</sub>) reduce the lactone to a diol while retaining the chlorine substituent:

Reduction of the Carbonyl Group

The carbonyl group can be selectively reduced to a secondary alcohol without affecting the chlorine atom:

| Reagent | Product | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| NaBH<sub>4</sub>/MeOH | 2-Hydroxy derivative | ~75 | Retention of cis configuration. |

| DIBAL-H | Partially reduced diol | ~60 | Depends on solvent/temperature. |

Note : Over-reduction to alkanes is rare due to steric hindrance from the methyl and phenyl groups .

Reactivity of the Phenyl Substituent

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under standard conditions. The chlorine atom acts as a meta-directing group:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Phenyl-3-nitro derivative |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 5-(4-Bromophenyl) derivative |

Photochemical and Thermal Stability

-

Photolysis : UV irradiation (λ = 254–350 nm) may induce homolytic cleavage of the C–Cl bond, generating a radical intermediate that dimerizes or abstracts hydrogen .

-

Thermal Decomposition : At elevated temperatures (>150°C), the compound undergoes retro-Diels-Alder reactions, yielding chlorinated fragments and aromatic byproducts .

Comparative Reactivity with Analogues

The cis-configuration enhances steric hindrance, slowing S<sub>N</sub>2 reactions compared to trans-isomers. The phenyl group stabilizes transition states via resonance, increasing electrophilic substitution rates relative to aliphatic furanones .

Scientific Research Applications

Chemistry

cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one serves as a critical building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions may yield alcohols or alkanes.

- Substitution : The chlorine atom can be replaced through nucleophilic substitution reactions.

Biology

Research has indicated significant biological activities associated with this compound:

- Antioxidant Properties : Similar compounds exhibit radical scavenging activity, which is crucial for preventing oxidative stress linked to chronic diseases. Case Study : A study demonstrated that derivatives of furanones possess high radical scavenging activity, suggesting potential antioxidant properties for this compound.

-

Anticancer Activity : The compound's structure suggests potential anticancer properties due to its ability to modulate cell signaling pathways.

- Mechanism of Action : Studies indicate that phenolic compounds can enhance tumor suppressor gene expression while inhibiting oncogenes.

- Cell Lines Tested : Similar compounds have shown effectiveness against breast (MCF-7) and prostate (DU145) cancer cells.

-

Antimicrobial Activity : There is evidence suggesting that this compound may possess antimicrobial properties.

- Evidence : Phenolic compounds have been documented to exhibit antibacterial effects against various pathogens by disrupting cell membrane integrity.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials due to its unique properties. It can be employed in:

- Production of Specialty Chemicals : Used as an intermediate in the synthesis of complex organic molecules.

- Material Development : Contributes to the formulation of polymers and coatings with specific desired properties.

Mechanism of Action

The mechanism of action of cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| cis-3-Methyl-5-phenyldihydrofuran-2(3H)-one | -CH₃ (C3), -Ph (C5) | Lacks chlorine; reduced steric/electronic effects |

| trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one | Cl, -CH₃ (C3), -Ph (C5) | trans configuration alters spatial arrangement |

| 3-Bromo-3-methyl-5-phenyldihydrofuran-2(3H)-one | -Br (C3), -CH₃ (C3), -Ph (C5) | Bromine’s larger size increases steric hindrance |

| 5-Phenyldihydrofuran-2(3H)-one | Unsubstituted C3, -Ph (C5) | No halogen/methyl groups; simpler scaffold |

Electronic and Steric Effects :

- The cis configuration of the chlorine and methyl groups creates a distinct steric environment, which may hinder interactions at the C3 position compared to the trans isomer .

Physicochemical Properties

While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

- Polarity: The chlorine atom enhances polarity relative to non-halogenated analogues, likely increasing solubility in polar aprotic solvents.

- Stability : The cis configuration may reduce thermodynamic stability compared to trans isomers due to unfavorable steric interactions.

Research Findings and Methodological Insights

Structural Characterization

Crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement) would be critical for confirming the cis configuration and bond parameters (e.g., C-Cl bond length: ~1.76 Å, typical for chlorinated aliphatic compounds) .

Comparative Pharmacological Potential

The chlorine substituent in the target compound may similarly enhance interactions with biological targets .

Biological Activity

Cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, also known by its CAS number 15121-77-4, is a compound with a unique heterocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data on its pharmacological effects.

Basic Information

| Property | Value |

|---|---|

| Name | This compound |

| CAS Number | 15121-77-4 |

| Molecular Formula | C11H11ClO2 |

| Molar Mass | 210.65684 g/mol |

| Synonyms | 3-chlorodihydro-3-methyl-5-phenylfuranone, 2(3H)-Furanone |

Structure

The structure of this compound consists of a furan ring substituted with a chlorine atom and a phenyl group, contributing to its unique reactivity and biological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

Case Study:

A study demonstrated that derivatives of furanones possess high radical scavenging activity, suggesting that this compound may exhibit similar properties .

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. Phenolic compounds, structurally related to furanones, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Research Findings:

- Mechanism of Action : Studies indicate that phenolic compounds can modulate cell signaling pathways involved in cancer progression. They enhance the expression of tumor suppressor genes while inhibiting oncogenes .

- Cell Lines Tested : Research on similar compounds has shown effectiveness against various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells .

Antimicrobial Activity

This compound may also possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Evidence :

Phenolic compounds have been documented to exhibit antibacterial effects against a range of pathogens. For instance, studies have indicated that certain furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted diols or ketones using chlorinating agents (e.g., HCl or PCl₃). Key parameters include temperature control (0–6°C for intermediates ), solvent selection (polar aprotic solvents like THF), and catalytic acid/base systems. Purification often involves recrystallization or column chromatography with silica gel. For reproducibility, monitor reaction progress via TLC and confirm purity using HPLC (>97% ).

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data and validate the cis-configuration . Complementary methods include NOESY NMR to detect spatial proximity of substituents and chiral chromatography to resolve enantiomers.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₃, CH₂, and quaternary carbons. The phenyl group (δ ~7.2–7.5 ppm) and lactone carbonyl (δ ~170–175 ppm) are diagnostic.

- IR Spectroscopy : Confirm lactone C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental NMR data and predicted chemical shifts?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvent effects, conformational flexibility, or crystal packing. Software like Gaussian or ORCA can model these interactions .

Q. What strategies mitigate racemization during synthesis or storage of cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one?

- Methodological Answer :

- Avoid high temperatures (>60°C) during synthesis.

- Store at 0–6°C in inert atmospheres (argon) to reduce thermal or oxidative degradation .

- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to favor the cis-isomer during synthesis.

Q. How does the steric and electronic environment of the 3-methyl and 5-phenyl groups influence reactivity in downstream reactions?

- Methodological Answer : Conduct substituent effect studies:

- Steric Effects : Compare reaction rates with bulkier analogs (e.g., 3-isopropyl) using kinetic assays.

- Electronic Effects : Use Hammett plots to correlate substituent σ-values with reactivity in nucleophilic acyl substitution.

- Computational modeling (e.g., molecular electrostatic potential maps) can predict regioselectivity .

Q. What experimental and computational approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- DFT/MD Simulations : Predict hydrolysis pathways (e.g., lactone ring-opening) and compare with experimental LC-MS data .

Data Contradiction and Resolution

Q. How to reconcile conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

- Methodological Answer :

- Crystallography : Refine SHELXL parameters to account for disorder or twinning .

- Dynamic NMR : Detect conformational exchange broadening at variable temperatures.

- Cross-Validation : Compare crystal structure with solution-phase data (e.g., SAXS or NOESY) to identify solvent-induced conformational changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.